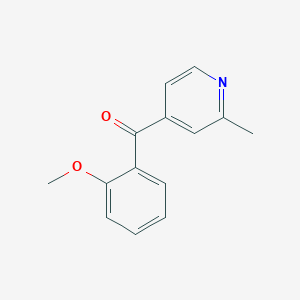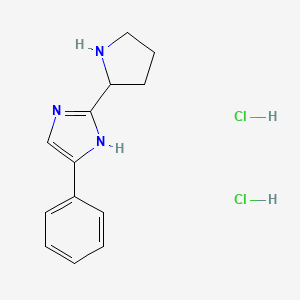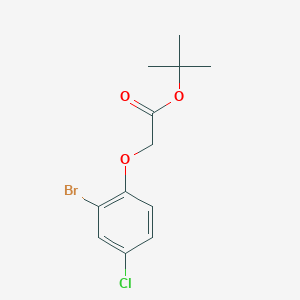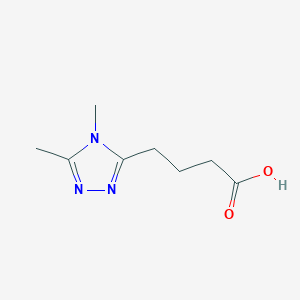
Acide 4-(diméthyl-4H-1,2,4-triazol-3-yl)butanoïque
Vue d'ensemble
Description
4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid is a useful research compound. Its molecular formula is C8H13N3O2 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agents anticancéreux
Les dérivés du 1,2,4-triazole, y compris l'"acide 4-(diméthyl-4H-1,2,4-triazol-3-yl)butanoïque", ont montré des résultats prometteurs en tant qu'agents anticancéreux . Ils ont été synthétisés et évalués contre diverses lignées de cellules cancéreuses humaines, notamment MCF-7, Hela et A549 . Certains de ces composés ont montré une activité cytotoxique inférieure à 12 μM contre la lignée cellulaire Hela .
Sélectivité contre les lignées cellulaires cancéreuses
La plupart des dérivés du 1,2,4-triazole synthétisés ont montré une bonne sélectivité contre les lignées cellulaires cancéreuses . Cela signifie que ces composés peuvent cibler les cellules cancéreuses plus efficacement, réduisant ainsi l'impact sur les cellules saines.
Signification pharmacologique
Les échafaudages contenant du 1,2,4-triazole, tels que l'"this compound", présentent une importance pharmacologique significative . Ils sont utilisés dans des études de découverte de médicaments contre les cellules cancéreuses, les microbes et divers types de maladies dans le corps humain .
Régulateurs de croissance des plantes
Certains dérivés du 1,2,4-triazole peuvent être appliqués comme nouveaux produits agrochimiques, agissant comme stimulants de la croissance des racines . Ils favorisent la longueur de la racine principale et influencent les niveaux d'hormones endogènes (IAA, ABA et GA3), jouant un rôle important dans le contrôle du développement de la racine principale .
Induction de l'apoptose dans les cellules cancéreuses
Certains hybrides d'acide 4-(1H-1,2,4-triazol-1-yl)benzoïque, qui sont similaires à l'"this compound", ont montré des effets sur l'induction de l'apoptose dans les cellules MCF-7 . Cela signifie qu'ils peuvent déclencher la mort cellulaire programmée dans les cellules cancéreuses, ce qui est un mécanisme crucial dans le traitement du cancer .
Mécanisme D'action
1,2,4-Triazole derivatives are known to possess a wide range of biological activities. They have been found to exhibit antiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , and anticholinesterase activities .
The mode of action of 1,2,4-triazole derivatives often involves binding to multiple receptors , which can lead to a variety of downstream effects depending on the specific targets involved. The biochemical pathways affected by these compounds can therefore be quite diverse.
In terms of pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,4-triazole derivatives would depend on the specific structure of the compound. Factors such as the presence of functional groups and the overall lipophilicity of the molecule can influence its bioavailability.
The result of action of 1,2,4-triazole derivatives can vary widely depending on the specific compound and its targets. For example, some 1,2,4-triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis .
The action environment, or the conditions under which the compound exerts its effects, can also influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the activity of the compound .
Propriétés
IUPAC Name |
4-(4,5-dimethyl-1,2,4-triazol-3-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-6-9-10-7(11(6)2)4-3-5-8(12)13/h3-5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTZZBQMYWPVQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


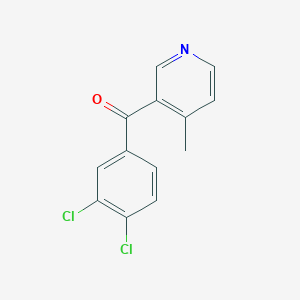

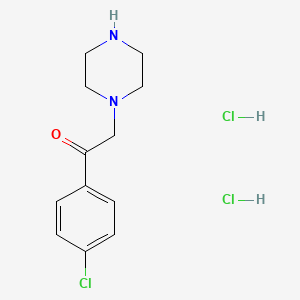
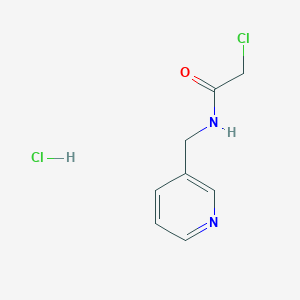

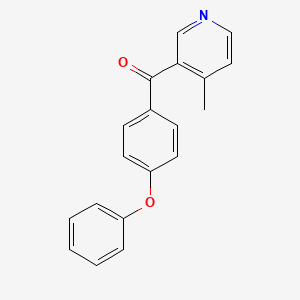
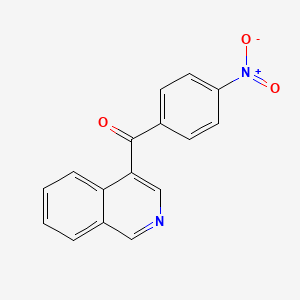
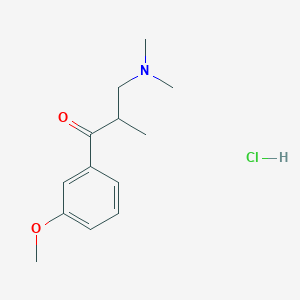
![4-{(Methylsulfonyl)[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B1463416.png)
![6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1463417.png)

